molecular formula C27H26N4O5 B2522388 Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate CAS No. 946269-52-9

Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate

Cat. No.: B2522388
CAS No.: 946269-52-9
M. Wt: 486.528
InChI Key: VUPKYXRTIPDGSW-UHFFFAOYSA-N
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Description

Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate (CAS: 946269-52-9) is a structurally complex small molecule with the molecular formula C27H26N4O5 and a molecular weight of 486.5 g/mol . Its core structure comprises:

  • A benzoate ester moiety at the C3 position of the benzene ring.
  • An acetamido linker connecting the benzoate group to a dihydropyridin-2-one ring substituted with methyl groups at positions 4 and 4.
  • A 1,2,4-oxadiazol-5-yl heterocycle attached to the dihydropyridinone ring, further substituted with a 4-methylphenyl group.

This compound’s design likely targets biological pathways influenced by heterocyclic scaffolds, as 1,2,4-oxadiazoles and dihydropyridinones are frequently employed in medicinal chemistry for their metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

ethyl 3-[[2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O5/c1-5-35-27(34)20-7-6-8-21(14-20)28-22(32)15-31-18(4)13-17(3)23(26(31)33)25-29-24(30-36-25)19-11-9-16(2)10-12-19/h6-14H,5,15H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPKYXRTIPDGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the pyridine ring: This step may involve the condensation of suitable aldehydes with ammonia or amines, followed by cyclization.

    Coupling reactions: The oxadiazole and pyridine intermediates are then coupled with the benzoate ester through amide bond formation, often using coupling reagents like EDCI or DCC.

    Final esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Chemical Reactions Analysis

Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate undergoes various chemical reactions:

Scientific Research Applications

Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, focusing on molecular features and inferred biological implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural/Biological Notes
Target Compound C27H26N4O5 486.5 4,6-Dimethyl dihydropyridinone; 4-methylphenyl-1,2,4-oxadiazole; benzoate ester Oxadiazole enhances metabolic stability; methyl groups may improve lipophilicity .
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C21H23N3O2 357.4 Pyridazin-3-yl; phenethylamino linker Pyridazine’s electron-deficient nature may alter target binding compared to oxadiazoles .
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) C21H23N3O3 373.4 Methylisoxazol-5-yl; phenethylamino linker Isoxazole’s lower stability vs. oxadiazole could reduce in vivo half-life .
Compound 60 (N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-...)acetamide) C22H21N5O4 427.4 5-Methyl-1,2,4-oxadiazole; pyridinyl linkage Methyl-oxadiazole improves binding affinity in SAR studies; pyridine enhances π-π stacking .
573936-52-4 (Ethyl 4-[({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide) C20H20N4O2S2 412.5 Thienyl-triazole; thioacetamide linker Thioether linkage may increase oxidative susceptibility but improve target selectivity .

Key Observations:

Heterocyclic Core Variations :

  • The target compound’s 1,2,4-oxadiazole group offers superior metabolic stability compared to I-6273’s isoxazole or I-6230’s pyridazine .
  • Compound 60’s 5-methyl-1,2,4-oxadiazole highlights the importance of substituent positioning; the target’s 4-methylphenyl group may enhance hydrophobic interactions .

Physicochemical Properties :

  • The target’s higher molecular weight (486.5 vs. 357–427 g/mol for analogs) suggests increased complexity, which could impact solubility or bioavailability.

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 1,2,4-oxadiazole moiety is critical for target engagement, as seen in compound 60’s potency . The target’s dihydropyridinone ring may mimic natural substrates in enzymatic processes, a hypothesis supported by crystallographic studies using SHELX-based refinement .
  • Metabolic Stability: Methyl groups on the dihydropyridinone and phenyl rings likely reduce oxidative metabolism, extending half-life compared to I-6273 .
  • Synthetic Accessibility : The absence of sulfur or allyl groups (cf. 573936-52-4 ) simplifies synthesis, favoring scalability.

Biological Activity

Ethyl 3-(2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate (CAS: 946269-52-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N4O5C_{27}H_{26}N_{4}O_{5}, with a molecular weight of 486.5 g/mol. The structure features a complex arrangement that includes a benzoate moiety and a dihydropyridine ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC27H26N4O5
Molecular Weight486.5 g/mol
CAS Number946269-52-9

Anticancer Properties

Recent research has indicated that derivatives of compounds similar to Ethyl 3-(2-{...}) exhibit significant anticancer properties. In vitro studies have shown that such compounds can inhibit the growth of various cancer cell lines, including MDA-MB-231 and HEPG-2. For instance:

  • IC50 Values : Some derivatives demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating potent antiproliferative effects against breast cancer cells .

The mechanism by which Ethyl 3-(2-{...}) exerts its anticancer effects may involve the following pathways:

  • Apoptosis Induction : The compound has been shown to increase pro-apoptotic factors such as P53 and Bax while decreasing anti-apoptotic factors like Bcl2 in treated cells, leading to enhanced apoptosis .
  • Tubulin Polymerization Inhibition : Similar compounds have been noted to disrupt microtubule dynamics, which is crucial for cancer cell division and proliferation .

Antimicrobial Activity

Ethyl 3-(2-{...}) also exhibits antimicrobial properties. Studies have reported effective inhibition against various pathogenic bacteria, suggesting potential applications in treating infections caused by resistant strains .

Study on Antiproliferative Effects

In a recent study published in MDPI journals, compounds related to Ethyl 3-(2-{...}) were tested against several cancer cell lines. The results indicated that these compounds led to significant reductions in cell viability at concentrations as low as 10μg/mL10\mu g/mL in certain cell lines .

Antibacterial Efficacy

Another study evaluated the antibacterial activity of related derivatives against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, highlighting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing this compound to achieve high yield and purity?

  • Methodology :

  • Temperature : Maintain reflux conditions (e.g., ethanol at ~78°C) to ensure complete reaction without decomposition .
  • Solvent Choice : Use polar aprotic solvents like DMF to stabilize intermediates and facilitate bond formation .
  • Catalysts/Bases : Sodium hydroxide or potassium carbonate can enhance reaction rates by deprotonating intermediates .
  • Reaction Time : Monitor via TLC/HPLC; typical reactions require 4–6 hours under reflux .
    • Validation : Optimize yields by adjusting solvent ratios (e.g., ethanol with glacial acetic acid for acid-catalyzed steps) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., oxadiazole protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS; look for [M+H]+^+ peaks matching theoretical values .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the ester group) .
    • Purity Check : Use HPLC with a C18 column (acetonitrile/water gradient) to ensure >95% purity .

Q. How can conflicting reports on synthetic pathways for this compound be resolved?

  • Methodology :

  • Comparative Analysis : Replicate reported methods (e.g., varying benzaldehyde derivatives) and compare yields/purity .
  • Side-Reaction Monitoring : Use LC-MS to detect byproducts (e.g., incomplete oxadiazole ring closure) .
  • Parameter Screening : Systematically test variables (pH, temperature) to identify critical factors .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

  • Methodology :

  • In Vitro Assays : Screen against enzyme libraries (e.g., kinases, proteases) to identify targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to suspected receptors .
  • Gene Expression Profiling : Use RNA-seq to identify pathways modulated by the compound .
    • Data Integration : Combine docking simulations (AutoDock Vina) with experimental IC50_{50} values for validation .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SHELX) : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and solve structures using SHELXL .
  • Torsion Angle Analysis : Confirm dihedral angles between oxadiazole and dihydropyridinone moieties .
  • Twinned Data Refinement : Use SHELXPRO to handle twinning artifacts in low-symmetry space groups .

Q. What computational approaches predict the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodology :

  • QSAR Modeling : Train models with descriptors like logP, topological polar surface area, and H-bond donors .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of similar compounds?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values against cancer cell lines) to identify trends .
  • Assay Standardization : Re-test compounds under uniform conditions (e.g., MTT assay, 48-hour incubation) .
  • Structural Confounds : Compare substituent effects (e.g., 4-methylphenyl vs. 4-chlorophenyl on oxadiazole activity) .

Experimental Design Tables

Table 1 : Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature70–80°C (reflux)↑ Yield by 20%
Solvent (DMF)10–15% v/vPrecipitates intermediates
Reaction Time4–6 hoursBeyond 6h: side reactions

Table 2 : Critical NMR Signals for Structural Confirmation

Functional Group1H^1H-NMR (δ, ppm)13C^{13}C-NMR (δ, ppm)
Oxadiazole C-H8.2–8.5 (s, 1H)160–165 (C=N)
Dihydropyridinone C=O-170–175
Ester COO-165–170

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